HTR composite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

High-Temperature Resistant (HTR) composite is a material designed to withstand extreme temperatures while maintaining its structural integrity and performance. These composites are typically used in applications where high thermal stability, mechanical strength, and resistance to oxidation are crucial. HTR composites are often utilized in aerospace, automotive, and nuclear industries due to their exceptional properties.

準備方法

Synthetic Routes and Reaction Conditions: HTR composites are synthesized using various methods, including sol-gel transition, sacrificial template method, and solution spinning method . The choice of method depends on the desired properties and applications of the composite. For instance, the sol-gel transition approach involves the transition of a sol (a colloidal suspension) into a gel (a solid network) through hydrolysis and condensation reactions. This method allows for precise control over the composition and structure of the composite.

Industrial Production Methods: In industrial settings, HTR composites are produced using techniques such as chemical vapor deposition (CVD), plasma spraying (PS), and slurry coating . These methods enable the large-scale production of composites with consistent quality and performance. For example, CVD involves the deposition of a solid material from a vapor phase onto a substrate, forming a thin, uniform coating. This technique is widely used for producing high-purity and high-performance HTR composites.

化学反応の分析

Types of Reactions: HTR composites undergo various chemical reactions, including oxidation, reduction, and substitution . Oxidation reactions are particularly significant as they can affect the performance and longevity of the composite. For instance, graphite, a common component of HTR composites, is prone to oxidation at high temperatures, leading to a decrease in its mechanical properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of HTR composites include silicon carbide, zirconium compounds, and noble metals . These reagents are chosen for their ability to enhance the oxidation resistance and thermal stability of the composite. The reaction conditions, such as temperature, pressure, and atmosphere, are carefully controlled to optimize the properties of the final product.

Major Products Formed: The major products formed from the chemical reactions of HTR composites depend on the specific reagents and conditions used. For example, the oxidation of graphite can produce carbon dioxide and carbon monoxide, while the incorporation of silicon carbide can result in the formation of a protective silicon dioxide layer .

科学的研究の応用

HTR composites have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and catalyst supports for high-temperature reactions . In biology and medicine, HTR composites are employed in the development of advanced medical devices and implants that require high thermal and mechanical stability . In the industry, these composites are used in the production of high-performance components for aerospace, automotive, and nuclear applications .

作用機序

The mechanism by which HTR composites exert their effects is primarily related to their molecular structure and composition. The high thermal stability of these composites is attributed to the strong covalent bonds between the constituent atoms, which resist thermal degradation . Additionally, the incorporation of oxidation-resistant materials, such as silicon carbide and zirconium compounds, enhances the composite’s ability to withstand high temperatures and oxidative environments . The molecular targets and pathways involved in the performance of HTR composites include the formation of protective oxide layers and the stabilization of the composite’s microstructure under extreme conditions .

類似化合物との比較

HTR composites are unique in their ability to maintain structural integrity and performance at high temperatures compared to other materials. Similar compounds include carbon-carbon composites, silicon carbide composites, and zirconium-based composites . While these materials also exhibit high thermal stability and mechanical strength, HTR composites often provide superior oxidation resistance and thermal conductivity . For instance, silicon carbide composites are widely used in high-temperature applications, but they may not offer the same level of oxidation resistance as HTR composites .

特性

CAS番号 |

26355-01-1 |

|---|---|

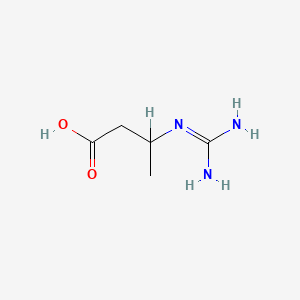

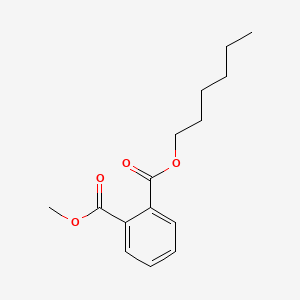

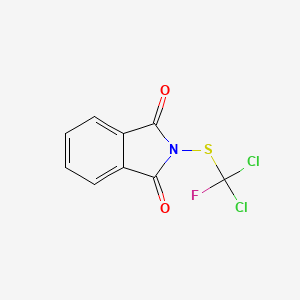

分子式 |

C11H18O5 |

分子量 |

230.26 g/mol |

IUPAC名 |

2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O3.C5H8O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h7H,1,3-4H2,2H3;1H2,2-3H3 |

InChIキー |

DICULBYFSUXYAH-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

正規SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

同義語 |

hard tissue replacement composite Hema-mma HTR composite HTR polymer hydroxyethyl methacrylate-methyl methacrylate polymer poly(2-hydroxyethyl methacrylate-methyl methacrylate) poly(HEMA-co-MMA) poly(hydroxyethyl methacrylate-co-methyl methacrylate) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。